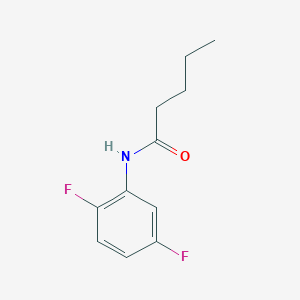

N-(2,5-difluorophenyl)pentanamide

Description

Properties

IUPAC Name |

N-(2,5-difluorophenyl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c1-2-3-4-11(15)14-10-7-8(12)5-6-9(10)13/h5-7H,2-4H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOWDABLNNQDEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(C=CC(=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)pentanamide typically involves the reaction of 2,5-difluoroaniline with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)pentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2,5-difluorophenyl)pentanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)pentanamide involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares N-(2,5-difluorophenyl)pentanamide with structurally related compounds, emphasizing substituent effects:

| Compound Name | Key Structural Features | Physicochemical Properties | Biological Activity/Applications |

|---|---|---|---|

| This compound | Pentanamide chain + 2,5-difluorophenyl | Higher lipophilicity due to 5C chain; improved metabolic stability | Potential enzyme inhibition or receptor modulation (inferred from analogs) |

| N-(2,5-difluorophenyl)acetamide derivatives | Shorter acetamide chain (2C) + diverse substituents (e.g., thienylsulfonyl, pyridazinone) | Lower logP compared to pentanamide; variable solubility | PDE-4 inhibition , antimicrobial activity |

| N’-(2,5-difluorophenyl)-N,N-dimethylsulfamide | Sulfamide group instead of amide | Increased polarity; reduced membrane permeability | Enzyme interaction via sulfonamide moiety |

| N-(2,5-difluorophenyl)thiourea | Thiourea functional group | Higher hydrogen-bonding capacity; moderate stability | Anticancer or antimicrobial applications |

| O-(2,5-difluorophenyl)hydroxylamine HCl | Hydroxylamine group + 2,5-difluorophenyl | Reactive intermediate; water-soluble (as HCl salt) | Organic synthesis precursor |

Key Observations :

- Chain Length : The pentanamide’s longer chain likely increases lipophilicity, enhancing blood-brain barrier penetration compared to acetamide analogs .

- Fluorine Substitution : The 2,5-difluorophenyl group is a common motif that improves bioactivity and stability across analogs, as seen in PDE-4 inhibitors and antimicrobial agents .

- Functional Groups : Replacing the amide with sulfamide or thiourea alters target selectivity. For example, sulfamides exhibit distinct enzyme-binding profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2,5-difluorophenyl)pentanamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling reactions between a pentanamide backbone and a 2,5-difluorophenyl group. For example, similar compounds are synthesized via substitution reactions using piperazine derivatives (e.g., 1-(3,5-dichlorophenyl)piperazine) under reflux conditions in polar aprotic solvents like dichloromethane . Optimization strategies include:

- Catalyst selection : Transition-metal catalysts (e.g., palladium) improve coupling efficiency.

- Purification : Sequential chromatography (normal-phase followed by reverse-phase) enhances purity, as seen in yields ranging from 34% to 45% for analogous compounds .

- Temperature control : Maintaining 60–80°C during reflux minimizes side reactions .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, particularly the fluorophenyl and pentanamide moieties. For example, H NMR peaks near δ 7.0–7.5 ppm indicate aromatic protons on the difluorophenyl group .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHFNO, MW 291.29) .

- HPLC : Assesses purity (>98%) using gradients like 85% acetonitrile/0.1% ammonium hydroxide .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination position, alkyl chain length) influence the compound’s biological activity?

- Methodological Answer :

- Fluorine substitution : The 2,5-difluorophenyl group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in neuroactive analogs .

- Alkyl chain variations : Longer chains (e.g., pentanamide vs. propanamide) affect solubility and target binding. For example, N-(2,5-difluorophenyl)-4-methoxybenzenepropanamide (MW 291.29) shows distinct physicochemical properties compared to shorter-chain derivatives .

- Comparative assays : Use enzyme inhibition assays (e.g., carbonic anhydrase) to quantify structure-activity relationships (SAR) .

Q. What mechanistic insights explain the compound’s interaction with biological targets like enzymes or receptors?

- Methodological Answer :

- Enzyme inhibition : The difluorophenyl group may act as a hydrogen bond acceptor, disrupting catalytic sites. For example, analogs inhibit carbonic anhydrase with IC values in the micromolar range .

- Receptor modulation : Docking studies suggest the pentanamide chain occupies hydrophobic pockets in dopamine D3 receptors, similar to functionalized diamino-butylbenzamides .

- Kinetic studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities .

Q. How can researchers address discrepancies in reported synthesis yields or biological activity data?

- Methodological Answer :

- Yield optimization : Adjust stoichiometry (e.g., 1.2 equivalents of fluorophenyl reagent) or switch solvents (e.g., from dichloromethane to DMF) to improve reactivity .

- Data validation : Replicate assays under standardized conditions (pH, temperature) and cross-validate with orthogonal techniques (e.g., LC-MS for purity, SPR for binding) .

- Meta-analysis : Compare datasets from structurally similar compounds (e.g., N-(2,5-difluorophenyl)thiourea) to identify trends .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer :

- Degradation studies : Accelerated stability testing (40°C/75% RH) over 4 weeks identifies decomposition products via LC-MS .

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation, as recommended for related amides .

- Moisture control : Use desiccants in storage containers to mitigate hydrolysis of the amide bond .

Q. What in silico tools are effective for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET prediction : Software like SwissADME estimates logP (2.5–3.0) and blood-brain barrier penetration (BBB+), critical for CNS-targeted analogs .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in targets like dopamine receptors .

- QSAR models : Train models on datasets of fluorinated amides to predict toxicity or metabolic pathways .

Data Contradiction Analysis

Q. Why do similar fluorophenyl-amides exhibit divergent biological activities despite structural homology?

- Methodological Answer :

- Steric effects : Bulky substituents (e.g., trifluoromethyl vs. cyano) alter target accessibility. For instance, 7e (trifluoromethyl-substituted) showed 45% yield and higher receptor affinity than 7d (cyano-substituted, 34% yield) .

- Electronic effects : Fluorine’s electron-withdrawing nature modulates electron density at binding sites, affecting IC values .

- Experimental variability : Differences in assay protocols (e.g., cell lines, incubation times) can skew results. Standardize using guidelines like OECD Test No. 439 for in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.